molecular formula C14H10S2 B184620 Anthracene-9,10-dithiol CAS No. 86756-29-8

Anthracene-9,10-dithiol

Cat. No. B184620
CAS RN: 86756-29-8
M. Wt: 242.4 g/mol
InChI Key: QHWTVIYSEHVEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.

Mechanism Of Action

The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. Anthracene-9,10-dithiol can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, Anthracene-9,10-dithiol can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.

Biochemical And Physiological Effects

Anthracene-9,10-dithiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anthracene-9,10-dithiol has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, Anthracene-9,10-dithiol has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. Anthracene-9,10-dithiol is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, Anthracene-9,10-dithiol has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, Anthracene-9,10-dithiol can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of Anthracene-9,10-dithiol-based fluorescent probes for imaging biological systems. Another potential direction is the use of Anthracene-9,10-dithiol as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in these areas.
Conclusion:
In conclusion, Anthracene-9,10-dithiol is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. Anthracene-9,10-dithiol has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. Anthracene-9,10-dithiol has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in scientific research.

Synthesis Methods

The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces Anthracene-9,10-dithiol as a yellow crystalline solid. The purity of Anthracene-9,10-dithiol can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. Anthracene-9,10-dithiol has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.

properties

CAS RN

86756-29-8

Product Name

Anthracene-9,10-dithiol

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

IUPAC Name

anthracene-9,10-dithiol

InChI

InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H

InChI Key

QHWTVIYSEHVEKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S

Origin of Product

United States

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